molecular formula C26H34N2O4S2 B1244502 Myxothiazol Z

Myxothiazol Z

货号: B1244502
分子量: 502.7 g/mol
InChI 键: DGZAJIFGFBNYNY-RRHUCLDSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Myxothiazol Z is a member of thiazoles.

科学研究应用

Antimicrobial Properties

Antifungal Activity
Myxothiazol Z has demonstrated notable antifungal properties. In laboratory assays, it was found to inhibit the growth of various fungal strains, including Sporobolomyces salmonicolor and Penicillium notatum. The zones of inhibition observed were comparable to those produced by established antifungal agents like amphotericin B . This activity is attributed to its mechanism of action, which involves the inhibition of the cytochrome bc1 complex in the respiratory chain, leading to compromised mitochondrial function in fungal cells .

Bacterial Inhibition
In addition to its antifungal effects, this compound exhibits antibacterial activity against several bacterial strains. Studies have shown that it can inhibit Bacillus subtilis and Pseudomonas aeruginosa, although its efficacy varies among different bacterial species . The compound's ability to disrupt cellular respiration makes it a candidate for further exploration as an antimicrobial agent.

Mitochondrial Dysfunction Studies

This compound serves as a critical tool in research focused on mitochondrial function and dysfunction. It selectively inhibits complex III of the electron transport chain, which allows researchers to investigate the consequences of mitochondrial impairment. For instance, in mouse models, administration of this compound resulted in reversible inhibition of complex III activity without causing significant hepatotoxicity or lethality. This model has been utilized to study the biochemical pathways involved in mitochondrial diseases and to explore therapeutic strategies for conditions linked to mitochondrial dysfunction .

Case Study: Mouse Model of Complex III Dysfunction

  • Objective : To assess the effects of this compound on mitochondrial function.
  • Method : Administered intraperitoneally at a dose of 0.56 mg/kg for four consecutive days.
  • Findings :
    • Significant reduction in complex III activity was observed.
    • Minor histological changes were noted in liver tissues.
    • No significant alterations in gene expression related to hepatotoxicity were detected.
  • : this compound can be used effectively to model mitochondrial dysfunction in vivo, providing insights into respiratory chain pathology and potential therapeutic interventions .

Biosynthesis and Synthetic Applications

Research into the biosynthesis of this compound has revealed its production pathway involving polyketide synthases and nonribosomal peptide synthetases. Feeding experiments with labeled precursors have established that this compound is synthesized from specific amide compounds through enzymatic processes within Myxococcus fulvus. Understanding these biosynthetic pathways not only aids in natural product chemistry but also opens avenues for synthetic modifications that could enhance the compound's efficacy or alter its pharmacological properties.

Summary Table of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityInhibits growth of fungi and bacteria.Comparable efficacy to amphotericin B against fungi.
Mitochondrial StudiesServes as an inhibitor for studying complex III dysfunction.Reversible inhibition without significant toxicity.
Biosynthesis ResearchInsights into natural synthesis pathways and potential for synthetic analogs.Pathway involves polyketide synthases and NRPS.

属性

分子式

C26H34N2O4S2

分子量

502.7 g/mol

IUPAC 名称

methyl (2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(2S,3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienoate

InChI

InChI=1S/C26H34N2O4S2/c1-17(2)10-8-9-11-18(3)25-28-21(16-34-25)26-27-20(15-33-26)12-13-22(30-5)19(4)23(31-6)14-24(29)32-7/h8-19,22H,1-7H3/b10-8+,11-9+,13-12+,23-14+/t18-,19+,22-/m0/s1

InChI 键

DGZAJIFGFBNYNY-RRHUCLDSSA-N

手性 SMILES

C[C@@H](/C=C/C=C/C(C)C)C1=NC(=CS1)C2=NC(=CS2)/C=C/[C@@H]([C@@H](C)/C(=C\C(=O)OC)/OC)OC

规范 SMILES

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)OC)OC)OC

同义词

myxothiazole Z

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myxothiazol Z
Reactant of Route 2
Reactant of Route 2
Myxothiazol Z
Reactant of Route 3
Reactant of Route 3
Myxothiazol Z
Reactant of Route 4
Myxothiazol Z
Reactant of Route 5
Reactant of Route 5
Myxothiazol Z
Reactant of Route 6
Reactant of Route 6
Myxothiazol Z

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。